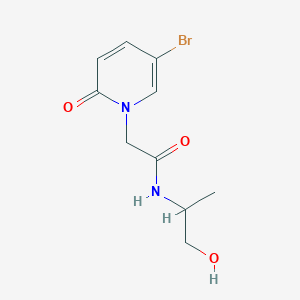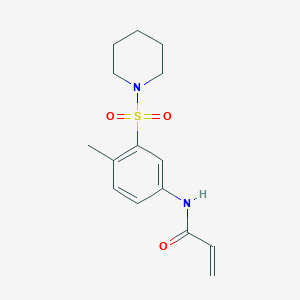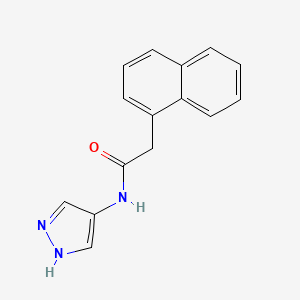![molecular formula C15H22N2O2 B7542124 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one, also known as MMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azepane derivatives and has been found to have unique properties that make it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is not yet fully understood. However, it is believed to act as a partial agonist of the GABA-A receptor, which plays a key role in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. This compound has also been found to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is its unique properties, which make it a promising candidate for various research studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a promising candidate for various research studies, and it has been found to have a wide range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one involves the reaction of 2-methoxy-5-methylbenzylamine with 2-chloroacetyl-1-cyclohexanone in the presence of a base. This reaction leads to the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. This compound has also been found to have potential applications in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-[(2-methoxy-5-methylphenyl)methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-7-14(19-2)12(9-11)10-17-13-5-3-4-8-16-15(13)18/h6-7,9,13,17H,3-5,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZCWYLWTCVLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CNC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)






![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
